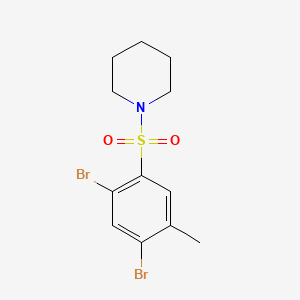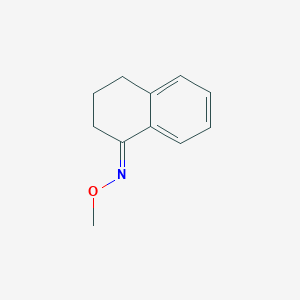
2-Boc-amino-4-bromomethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-amino-4-bromomethylpyridine, also known by its IUPAC name tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate, is a chemical compound with the molecular formula C11H15BrN2O2. It is a white solid that is commonly used as a building block in organic synthesis . The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group.
Preparation Methods
The synthesis of 2-Boc-amino-4-bromomethylpyridine typically involves the bromination of 2-Boc-amino-4-methylpyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Boc-amino-4-bromomethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products. Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-azido-4-methylpyridine, while deprotection with TFA yields 2-amino-4-methylpyridine.
Scientific Research Applications
2-Boc-amino-4-bromomethylpyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound’s ability to undergo various chemical transformations makes it valuable in drug discovery and development.
Chemical Biology: The compound is used to create bioconjugates and probes for studying biological processes. Its bromomethyl group allows for easy attachment to biomolecules.
Material Science: It is used in the synthesis of functional materials, including polymers and dendrimers, which have applications in nanotechnology and electronics.
Mechanism of Action
The mechanism of action of 2-Boc-amino-4-bromomethylpyridine is primarily based on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The Boc protecting group provides stability to the amino group during synthetic transformations and can be easily removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
2-Boc-amino-4-bromomethylpyridine can be compared with other similar compounds such as:
2-Boc-amino-4-chloromethylpyridine: Similar in structure but contains a chloromethyl group instead of a bromomethyl group. The reactivity of the chloromethyl group is generally lower than that of the bromomethyl group.
2-Boc-amino-4-iodomethylpyridine: Contains an iodomethyl group, which is more reactive than the bromomethyl group. This compound is often used in reactions requiring higher reactivity.
2-Boc-amino-4-methylpyridine: Lacks the halomethyl group and is less reactive in nucleophilic substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-8(13)7(6-12)4-5-14-9/h4-5H,6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRQKWYLLVFEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692946 |
Source


|
| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190189-98-1 |
Source


|
| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)



